molecular formula C9H7F3N2O B12863966 5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole

5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12863966
M. Wt: 216.16 g/mol
InChI Key: BWVZFBARFORLSE-UHFFFAOYSA-N
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Description

5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole: is a heterocyclic compound that features a benzimidazole core substituted with methoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-2-nitroaniline with trifluoroacetic acid and a reducing agent to form the desired benzimidazole structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form amines.

    Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed:

  • Oxidation can yield quinones.
  • Reduction can yield amines.
  • Substitution can yield halogenated benzimidazoles.

Mechanism of Action

The mechanism of action of 5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole in biological systems involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzimidazole core can bind to various enzymes or receptors, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 5-Methoxy-6-(trifluoromethyl)indole
  • 5-Methoxy-6-(trifluoromethyl)picolinaldehyde

Comparison: Compared to these similar compounds, 5-Methoxy-6-(trifluoromethyl)-1H-benzimidazole offers unique advantages due to its benzimidazole core. This core structure is known for its stability and ability to participate in a wide range of chemical reactions, making it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

5-methoxy-6-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H7F3N2O/c1-15-8-3-7-6(13-4-14-7)2-5(8)9(10,11)12/h2-4H,1H3,(H,13,14)

InChI Key

BWVZFBARFORLSE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1C(F)(F)F)NC=N2

Origin of Product

United States

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